molecular formula C12H17BClNO2 B8246050 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B8246050
M. Wt: 253.53 g/mol
InChI Key: RLQGPOJAVFWHPC-UHFFFAOYSA-N
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Description

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound with the molecular formula C12H17BClNO2 It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom and a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 3-chloroaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The typical reaction conditions include:

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Catalyst: Palladium(II) acetate or palladium(0) complexes

    Base: Potassium carbonate or cesium carbonate

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for better control over reaction conditions and higher yields. The purification process involves crystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The boronate ester group participates in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl compounds.

    Oxidation and Reduction: The aniline moiety can be oxidized to form nitroso or nitro derivatives, while reduction can yield the corresponding amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and bases like sodium hydroxide.

    Coupling: Aryl or vinyl halides, palladium catalysts, and bases like potassium phosphate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Derivatives with various functional groups replacing the chlorine atom.

    Coupling: Biaryl compounds with diverse substituents.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

Scientific Research Applications

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Biological Studies: Used in the development of probes and sensors for biological applications.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its reactivity with various nucleophiles and electrophiles The boronate ester group facilitates coupling reactions through the formation of boronate complexes, which are key intermediates in Suzuki-Miyaura coupling

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both a chlorine atom and a boronate ester group on the aniline ring. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and materials science.

Properties

IUPAC Name

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BClNO2/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQGPOJAVFWHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This material was prepared from 3-bromo-5-chloroaniline following a similar procedure used for SM-9, step 3. The crude product was purified by flash chromatography (RediSep Cyano®, Teledyne ISCO, 0-50% EtOAc in hexanes) to afford 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (48%) as a pale orange solid: LCMS (m/z) 172.1 (MH+), tR=0.33 minute.
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